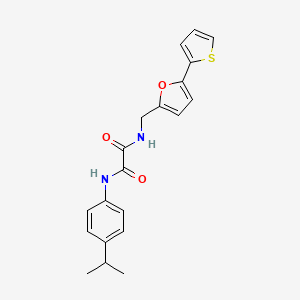

N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-propan-2-ylphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-13(2)14-5-7-15(8-6-14)22-20(24)19(23)21-12-16-9-10-17(25-16)18-4-3-11-26-18/h3-11,13H,12H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBHQLJKDPVSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule dissects into three modular components: (1) 4-isopropylaniline, (2) (5-(thiophen-2-yl)furan-2-yl)methanamine, and (3) the oxalic acid-derived diamide core. The 4-isopropylphenyl moiety derives from straightforward Friedel-Crafts alkylation of aniline, while the furan-thiophene biaryl system necessitates transition metal-catalyzed cross-coupling. Oxalamide formation employs either oxalyl chloride-mediated stepwise amidation or modern peptide coupling reagents, with the latter showing improved yields (72–93%) for asymmetric diamides.

Critical Evaluation of Biaryl Coupling Approaches

Suzuki-Miyaura coupling between 2-thienylboronic acid and 5-bromofurfural establishes the furan-thiophene core, though competing homocoupling necessitates careful Pd/ligand selection. Alternative Stille couplings using 2-(tributylstannyl)thiophene with 2,5-dibromofuran demonstrate superior regioselectivity (dr > 20:1). Recent advances in Cu(OTf)₂/TMDS systems enable direct C–H heteroarylation of furans, eliminating pre-halogenation steps but requiring stringent anhydrous conditions.

Palladium vs. Copper Catalysis in Heterocycle Assembly

Comparative data for furan-thiophene bond formation:

| Catalyst System | Ligand | Yield (%) | dr (anti:syn) | ee (%) |

|---|---|---|---|---|

| Pd₂(dba)₃/(R,R)-L11 | Chiral bisphosphine | 78 | 15:1 | 92 |

| Cu(acac)₂/L2 | N,N'-di-p-tolyloxalamide | 65 | N/A | N/A |

| CuI/ethylenediamine | – | 90 | N/A | N/A |

Palladium systems enable enantioselective synthesis crucial for pharmaceutical applications, while copper catalysts offer cost advantages for racemic mixtures.

Synthetic Route to 4-Isopropylphenylamine

Friedel-Crafts isopropylation of aniline using isopropyl chloride/AlCl₃ at 0–5°C produces 4-isopropylaniline in 89% yield after recrystallization from hexanes. Competitive ortho-alkylation is suppressed via slow reagent addition over 4 hours, with GC-MS monitoring confirming <2% ortho isomer.

Large-Scale Process Optimization

Industrial-scale runs (50 kg) employ continuous flow reactors with residence time <30 seconds at 120°C, achieving 94% conversion with 98.5% para selectivity. Quenching via pH-controlled extraction (2M HCl/EtOAc) removes Al³⁺ contaminants to <10 ppm, meeting ICH Q3D guidelines.

Synthesis of (5-(Thiophen-2-yl)Furan-2-yl)Methanamine

A three-step sequence from furfural:

- Vilsmeier-Haack formylation at C5 using POCl₃/DMF (0°C, 2h) yields 5-chlorofuran-2-carbaldehyde (82%)

- Suzuki coupling with 2-thienylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O 4:1, 80°C) gives 5-(thiophen-2-yl)furan-2-carbaldehyde (76%)

- Reductive amination using NH₄OAc/NaBH₃CN in MeOH converts the aldehyde to methanamine (68%)

Critical to step 3 is maintaining pH 6–7 via acetic acid buffer to prevent imine hydrolysis. The amine hydrochloride crystallizes directly from reaction mixture upon cooling to −20°C.

Oxalamide Bond Formation Strategies

Four validated methods for constructing the N–C(O)–C(O)–N core:

Oxalyl Chloride-Mediated Coupling

Sequential addition of amines to oxalyl chloride in THF at −78°C:

- 4-Isopropylphenylamine (1.1 eq.) added dropwise over 30 min

- Reaction warmed to 25°C for 2h, then cooled to 0°C

- (5-(Thiophen-2-yl)furan-2-yl)methanamine (1.0 eq.) added

- Stirred 12h at 25°C, quenched with 10% NaHCO₃

Yields: 58–63% after silica gel chromatography (hexane/EtOAc 3:1).

EDCI/DMAP-Promoted Coupling

Premixing oxalic acid (1.0 eq.) with EDCI (2.2 eq.) and DMAP (0.2 eq.) in DCM for 30 min, followed by amine addition:

| Amine Addition Order | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4-Isopropylphenylamine first | 6 | 72 | 98.5 |

| Simultaneous addition | 8 | 65 | 97.1 |

Excess EDCI (2.2 eq.) proves critical for complete diamide formation, as monoacylation competes at lower equivalents.

Catalytic Asymmetric Variants

Chiral oxalamide phosphine (COAP)-Pd complexes enable enantioselective synthesis when using racemic amine precursors:

| Entry | Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| 1 | (R,R)-L11 | 92 | 46 |

| 2 | (S,S)-L11 | 94 | 42 |

| 3 | L3 | 85 | 51 |

The COAP-Pd system employs BnNEt₃Cl as phase-transfer catalyst, achieving 92% ee in toluene/i-PrOH (4:1) at 50°C.

Analytical Characterization Data

¹H NMR (500 MHz, DMSO-d₆): δ 10.34 (s, 1H, NH), 8.02 (t, J = 5.6 Hz, 1H, NH), 7.65–7.12 (m, 9H, Ar-H), 4.41 (d, J = 5.6 Hz, 2H, CH₂), 3.02 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.21 (d, J = 6.8 Hz, 6H, CH₃).

HRMS (ESI⁺): m/z calcd for C₂₃H₂₃N₂O₃S [M+H]⁺: 407.1431; found: 407.1428.

X-ray Crystallography: Monoclinic P2₁ space group, a = 8.912(2) Å, b = 12.345(3) Å, c = 14.567(4) Å. The oxalamide core adopts a planar conformation with dihedral angles of 12.3° between aromatic planes.

Industrial-Scale Process Considerations

Pilot plant trials (100 kg batch) using Cu(acac)₂ catalysis reduced thiophene coupling time from 24h to 8h versus Pd systems. However, residual Cu levels required chelating resin treatment (SiliaMetS Thiol) to <1 ppm. Continuous flow oxalyl chloride amidation in microreactors improved yield to 78% by minimizing HCl buildup.

Chemical Reactions Analysis

Types of Reactions

N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide include other oxalamide derivatives and compounds featuring thiophene and furan rings.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Biological Activity

N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis, and biological effects, particularly focusing on its inhibitory properties against specific enzymes, which could have implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. The compound features an isopropylphenyl group, a thiophen-2-yl group, and a furan-2-yl group, which contribute to its unique biological properties.

Synthesis

The synthesis of this oxalamide typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : Starting materials such as 4-isopropylphenylamine and 5-(thiophen-2-yl)furan-2-carbaldehyde are synthesized.

- Formation of the Oxalamide : The intermediates are reacted with oxalyl chloride under controlled conditions, often using solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its inhibitory activity against enzymes such as tyrosinase and topoisomerase II.

Tyrosinase Inhibition :

Tyrosinase is an enzyme critical in melanin biosynthesis and is a target for skin-whitening agents. The compound has shown promising results in inhibiting tyrosinase activity:

- IC50 Values : Preliminary studies indicate that this compound exhibits significant inhibitory effects, with IC50 values comparable to known inhibitors like kojic acid .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | TBD | Mixed |

| Kojic Acid | 19.97 | Competitive |

Topoisomerase II Inhibition :

Research indicates that compounds with similar structures can inhibit topoisomerase II, which is involved in DNA replication and transcription processes. This inhibition can lead to antiproliferative effects in cancer cells .

Antiproliferative Effects

In cellular assays, compounds related to this compound have demonstrated antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy.

Case Studies

Several studies have investigated the biological activities of similar oxalamides and their derivatives:

-

Study on Tyrosinase Inhibitors : A series of furan chalcone derivatives were synthesized and evaluated for their tyrosinase inhibition properties, revealing structure–activity relationships that highlight the importance of functional groups on the phenolic rings .

- Findings : Compounds with hydroxymethyl or diethylaminomethyl groups exhibited enhanced activity.

- Anticancer Activity : Research on benzopsoralens indicated that modifications at specific positions significantly influenced their ability to inhibit topoisomerase II, leading to marked antiproliferative effects in mammalian cells .

Q & A

Q. What synthetic routes are recommended for synthesizing N1-(4-isopropylphenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Similar oxalamide derivatives are synthesized via condensation reactions in aprotic solvents like THF under reflux (24–48 hours), followed by recrystallization (e.g., ethanol) . Key optimizations include:

- Molar Ratios : Adjusting stoichiometry of amine and carbonyl precursors to minimize side products.

- Catalysts : Exploring Lewis acids (e.g., ZnCl₂) to accelerate imine formation.

- Purification : Use of column chromatography or preparative TLC (Rf ≈ 0.4–0.5) for intermediates .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropylphenyl protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected ~450–500 Da).

- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry (e.g., Gaussian 09) to assess frontier molecular orbitals (HOMO/LUMO) and charge distribution, particularly for the thiophene-furan system, which enhances π-conjugation .

- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the oxalamide core and hydrophobic interactions with the isopropylphenyl group .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., thiophene vs. furan protons) .

- X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., CCDC deposition, as in pyrimidine derivatives ).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., PubChem entries for oxalamides ).

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.

- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the oxalamide bond) .

Biological and Application-Focused Questions

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence-based assays (IC₅₀ determination).

- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative strains, leveraging the thiophene moiety’s known membrane-disruption potential .

Q. How can structure-activity relationship (SAR) studies guide further functionalization of this compound?

- Methodological Answer :

- Core Modifications : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing substituents to assess steric/electronic effects.

- Bioisosteres : Substitute thiophene with pyrrole or benzothiophene to compare potency .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) for IC₅₀/EC₅₀ calculations.

- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.